CP-724714 is a small-molecule inhibitor specifically targeting the human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases. This compound has garnered attention due to its potential therapeutic applications in treating HER2-positive breast cancer and other malignancies characterized by HER2 overexpression. The compound is classified as a reversible inhibitor, demonstrating significant selectivity and potency against HER2 compared to other kinases.
CP-724714 was developed as part of a series of quinazoline derivatives aimed at inhibiting receptor tyrosine kinases. It has been characterized in various studies for its pharmacological properties, particularly its ability to inhibit autophosphorylation of HER2 and block cell cycle progression in HER2-positive cancer cells. The compound's structural framework allows for specific interactions with the active site of the HER2 kinase, which is crucial for its inhibitory activity .
The synthesis of CP-724714 involves several key steps that focus on creating a quinazoline scaffold with appropriate substituents to enhance its inhibitory properties. The synthetic route typically begins with the formation of the core quinazoline structure, followed by functionalization to introduce specific groups that confer selectivity towards HER2.
The molecular structure of CP-724714 can be represented by the following formula:
CP-724714 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
The mechanism of action of CP-724714 primarily involves competitive inhibition of the HER2 kinase activity:
CP-724714 exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation strategies for drug delivery in clinical applications .
CP-724714 has significant potential applications in scientific research and clinical settings:
The human epidermal growth factor receptor 2 (HER2/ErbB2/neu) is a transmembrane receptor tyrosine kinase encoded by the ERBB2 gene on chromosome 17q21. Unlike other EGFR family members (HER1/EGFR, HER3, HER4), HER2 possesses no known endogenous ligand. Its oncogenic potential arises primarily through gene amplification or protein overexpression, observed in 15-20% of breast cancers and subsets of gastric, colorectal, and non-small cell lung cancers (NSCLC) [1] [5] [9]. Mechanistically, HER2 overexpression enables:
HER2 alterations correlate with aggressive tumor biology, including increased metastasis, resistance to conventional therapies, and poorer prognosis in breast and gastric cancers [5] [7] [9].
Table 1: Prevalence and Significance of HER2 Alterations in Solid Tumors
Cancer Type | Frequency of HER2 Alteration | Primary Alteration Type | Clinical Significance |
---|---|---|---|
Breast Cancer | 15-20% | Amplification/Overexpression | Poor prognosis; predictive of HER2-targeted therapy response |
Gastric/GEJ Cancer | 10-15% | Amplification/Overexpression | Predictive of trastuzumab benefit |
NSCLC | 2-4% | Mutations (Exon 20 ins), Amplification | Association with poor survival; emerging target |
Colorectal Cancer | 3-5% | Amplification | Potential driver; biomarker for ADC therapy |
Early HER2-targeted therapies focused on monoclonal antibodies (mAbs) like trastuzumab, binding subdomain IV of the HER2 ECD. While clinically transformative, mAbs face limitations:
These limitations spurred development of small-molecule tyrosine kinase inhibitors (TKIs) targeting the intracellular ATP-binding site. Selective HER2 TKIs offered potential advantages:
However, achieving selectivity over the closely related EGFR (HER1) was critical to avoid dose-limiting toxicities like rash and diarrhea associated with pan-HER inhibitors (e.g., lapatinib) [2] [6] [10]. This provided the impetus for developing highly selective HER2 inhibitors like CP-724714.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: